Ethyl 4-Bromoindole-3-carboxylate
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Overview
Description
Ethyl 4-Bromoindole-3-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Bromoindole-3-carboxylate typically involves the bromination of indole derivatives followed by esterification. One common method involves the reaction of 4-bromoindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Bromoindole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Scientific Research Applications
Ethyl 4-Bromoindole-3-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-Bromoindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Ethyl 4-Bromoindole-3-carboxylate can be compared with other similar compounds such as:
- Ethyl 4-Chloroindole-3-carboxylate
- Ethyl 4-Fluoroindole-3-carboxylate
- Ethyl 4-Iodoindole-3-carboxylate
These compounds share a similar indole core structure but differ in the halogen substituent at the 4-position
Biological Activity
Ethyl 4-Bromoindole-3-carboxylate is a synthetic compound belonging to the indole family, notable for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C12H10BrN1O2 and a molecular weight of approximately 286.10 g/mol. Its structure includes a bromine atom at the 4-position and an ethyl ester functional group at the 3-position of the indole ring, which enhances its reactivity and biological activity compared to other indole derivatives.
Antiviral Activity
Research has indicated that this compound exhibits significant antiviral properties. A study highlighted its potential as an inhibitor of Zika virus protease, with IC50 values as low as 320 nM . This suggests that the compound may interfere with viral replication mechanisms, making it a candidate for further exploration in antiviral drug development.
Anticancer Potential
Indole derivatives, including this compound, have been investigated for their cytotoxic effects against various cancer cell lines. For instance, related compounds have shown efficacy against human cancer cells such as HT-29 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells . The structural features of this compound may contribute to its ability to induce apoptosis in these cells.
Enzyme Inhibition
The compound's structure allows for strong interactions with specific enzymes or receptors, potentially leading to inhibition of their activity. This mechanism underlies its observed biological effects in various pharmacological studies. For example, it has been noted that certain indole derivatives can act as calcium channel blockers, affecting muscle contraction and neurotransmitter release .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Bromination : Starting from indole derivatives, bromination at the 4-position is achieved using brominating agents.
- Esterification : The carboxylic acid is converted to the ethyl ester using reagents like ethanol and acid catalysts.
- Purification : The final product is purified through techniques such as recrystallization or chromatography.
The use of continuous flow reactors in industrial settings has been suggested to enhance yield and consistency during production.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of both bromine and ethoxy groups significantly enhances its reactivity compared to other similar compounds that may lack one or both substituents. This dual halogenation contributes to its unique chemical properties and potential applications in medicinal chemistry.
Study on Antiviral Properties
A recent study investigated a series of indole compounds, including this compound, for their ability to inhibit HIV-1 fusion. The results demonstrated that specific modifications in the indole structure could lead to enhanced potency against various strains of HIV-1 .
Evaluation of Cytotoxicity
In vitro studies have shown that this compound exhibits cytotoxic effects on different cancer cell lines. The compound's mechanism involves inducing apoptosis through pathways that are sensitive to structural modifications in the indole core .
Properties
IUPAC Name |
ethyl 4-bromo-1H-indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)7-6-13-9-5-3-4-8(12)10(7)9/h3-6,13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRLPBIBXXASPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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